molecular formula C6H9NO3 B039607 Glycine, N-(2-oxopropylidene)-, methyl ester (9CI) CAS No. 112383-77-4

Glycine, N-(2-oxopropylidene)-, methyl ester (9CI)

Cat. No. B039607
CAS RN: 112383-77-4
M. Wt: 143.14 g/mol
InChI Key: PBPLCRMVOLTMIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycine, N-(2-oxopropylidene)-, methyl ester (9CI), also known as methylglyoxal-bis-guanylhydrazone (MGBG), is a synthetic compound that has been widely used in scientific research. MGBG is a potent inhibitor of the enzyme S-adenosylmethionine decarboxylase (SAMDC), which is involved in the synthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation has been linked to various diseases, including cancer.

Scientific Research Applications

MGBG has been extensively used in scientific research as a tool to study the role of polyamines in cell growth and proliferation. By inhibiting SAMDC, MGBG reduces the levels of polyamines in cells, which leads to growth arrest and cell death. MGBG has been shown to have anticancer activity in vitro and in vivo, and it has been tested in clinical trials as a potential cancer therapy.

Mechanism of Action

SAMDC is the rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation. MGBG inhibits SAMDC by binding to its active site and forming a stable complex. This leads to a decrease in the levels of polyamines, which in turn leads to growth arrest and cell death.
Biochemical and Physiological Effects:
MGBG has been shown to have a variety of biochemical and physiological effects. In cancer cells, MGBG induces growth arrest and cell death by reducing the levels of polyamines. MGBG has also been shown to have anti-inflammatory and anti-oxidant properties, and it has been tested as a potential therapy for various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

MGBG has several advantages as a tool for scientific research. It is a potent and specific inhibitor of SAMDC, which makes it a valuable tool for studying the role of polyamines in cell growth and proliferation. MGBG is also relatively stable and easy to handle, which makes it suitable for use in cell culture and animal experiments. However, MGBG has some limitations. It is toxic to cells at high concentrations, which can make it difficult to use in some experiments. MGBG also has poor solubility in aqueous solutions, which can limit its bioavailability.

Future Directions

There are several future directions for research on MGBG. One direction is to develop more potent and selective inhibitors of SAMDC that have fewer toxic effects on cells. Another direction is to study the role of polyamines in other diseases, such as neurodegenerative diseases and metabolic disorders. Finally, MGBG could be tested in combination with other therapies to enhance its anticancer activity and reduce its toxic effects.

Synthesis Methods

MGBG can be synthesized by reacting Glycine, N-(2-oxopropylidene)-, methyl ester (9CI)l with guanylhydrazine in the presence of a reducing agent such as sodium borohydride. The reaction yields a mixture of MGBG and its isomer, diacetylbis(guanylhydrazone) (DABG). The two compounds can be separated by column chromatography.

properties

CAS RN

112383-77-4

Product Name

Glycine, N-(2-oxopropylidene)-, methyl ester (9CI)

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

methyl 2-(2-oxopropylideneamino)acetate

InChI

InChI=1S/C6H9NO3/c1-5(8)3-7-4-6(9)10-2/h3H,4H2,1-2H3

InChI Key

PBPLCRMVOLTMIY-UHFFFAOYSA-N

SMILES

CC(=O)C=NCC(=O)OC

Canonical SMILES

CC(=O)C=NCC(=O)OC

synonyms

Glycine, N-(2-oxopropylidene)-, methyl ester (9CI)

Origin of Product

United States

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